molecular formula C19H20N2O2S B5300659 2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole

2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole

Cat. No. B5300659
M. Wt: 340.4 g/mol
InChI Key: ARCYDYLMOTUCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as MS-PPOH and is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a critical role in the metabolism of fatty acid epoxides, which are important signaling molecules in the body. Inhibition of sEH has been shown to have a variety of beneficial effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

MS-PPOH works by selectively inhibiting the enzyme sEH. This enzyme is responsible for the metabolism of fatty acid epoxides, which are important signaling molecules in the body. By inhibiting sEH, MS-PPOH increases the levels of these signaling molecules, leading to a variety of beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MS-PPOH are largely due to its inhibition of sEH. By increasing the levels of fatty acid epoxides, MS-PPOH has been shown to have anti-inflammatory and analgesic properties. Additionally, MS-PPOH has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving vascular function.

Advantages and Limitations for Lab Experiments

One of the major advantages of MS-PPOH for lab experiments is its selectivity for sEH. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other pathways in the body. Additionally, MS-PPOH has been shown to be effective in a variety of animal models, making it a useful tool for studying a range of diseases.
One limitation of MS-PPOH is its relatively short half-life in vivo. This means that it may need to be administered frequently in order to maintain its effects. Additionally, MS-PPOH may have off-target effects that are not yet fully understood.

Future Directions

There are several potential future directions for research on MS-PPOH. One area of interest is in the treatment of inflammatory diseases, particularly those that are resistant to current therapies. Additionally, MS-PPOH may have potential applications in the treatment of pain and cardiovascular disease. Finally, further research is needed to fully understand the off-target effects of MS-PPOH and its potential interactions with other drugs.

Synthesis Methods

The synthesis of MS-PPOH involves several steps. The starting material is 4-bromo-1-methylsulfonylbenzene, which is reacted with 3-phenylpropylamine to form an intermediate. This intermediate is then cyclized using sodium hydride to form the imidazole ring. Finally, the resulting compound is treated with sodium methoxide to remove the methylsulfonyl group and yield the final product.

Scientific Research Applications

MS-PPOH has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of inflammatory diseases. Inhibition of sEH has been shown to reduce inflammation in a variety of animal models, including models of asthma, arthritis, and colitis. Additionally, MS-PPOH has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-1-(3-phenylpropyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-24(22,23)18-11-9-17(10-12-18)19-20-13-15-21(19)14-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-13,15H,5,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCYDYLMOTUCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CN2CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole

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